14,15-Epoxy-5,8,11-eicosatrienoic acid (14,15-EET) is a bioactive lipid belonging to the eicosanoid family. It is a cytochrome P450 (CYP) metabolite of arachidonic acid, specifically generated via the epoxygenase pathway. [] 14,15-EET is categorized as an epoxy fatty acid due to the presence of an epoxy group within its structure. This molecule plays a crucial role in diverse physiological processes and has attracted significant attention in scientific research due to its potential therapeutic implications. []
The synthesis of 14,15-Epoxy-5,8,11-eicosatrienoic acid occurs predominantly via the epoxidation of arachidonic acid. This reaction is catalyzed by specific cytochrome P450 enzymes, primarily from the CYP2C and CYP2B subfamilies. The process typically involves the introduction of an epoxide group at the 14 and 15 positions of the eicosatrienoic acid chain using oxidizing agents such as peracids .
The general reaction can be represented as follows:
This synthesis pathway highlights the importance of cytochrome P450 enzymes in producing various eicosanoids that mediate numerous biological functions.
The molecular formula of 14,15-Epoxy-5,8,11-eicosatrienoic acid is , with a molecular weight of approximately 318.45 g/mol. The compound features a complex structure characterized by a long carbon chain with multiple double bonds and an epoxide functional group. The structural representation can be visualized in its three-dimensional form using molecular modeling software .
14,15-Epoxy-5,8,11-eicosatrienoic acid undergoes several chemical reactions that are essential for its biological activity:
These reactions are critical for modulating the compound's biological activity and stability.
The mechanism of action for 14,15-Epoxy-5,8,11-eicosatrienoic acid primarily involves its interaction with various cellular targets. It is known to inhibit the enzyme 12-lipoxygenase, which plays a significant role in eicosanoid metabolism. This inhibition leads to altered production of inflammatory mediators and promotes vasodilation by inducing hyperpolarization in endothelial cells .
Key points regarding its mechanism include:
14,15-Epoxy-5,8,11-eicosatrienoic acid exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and potential therapeutic applications.
The applications of 14,15-Epoxy-5,8,11-eicosatrienoic acid span multiple fields:
14,15-Epoxy-5,8,11-eicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from arachidonic acid (AA; 5Z,8Z,11Z,14Z-eicosatetraenoic acid). Its systematic IUPAC name is (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoic acid, reflecting the epoxy group at carbons 14–15 and three cis double bonds at positions 5–6, 8–9, and 11–12 [1] [4] [10]. The molecular formula is C₂₀H₃₂O₃, with a monoisotopic mass of 320.235 g/mol [4] [8].
Structurally, 14,15-EET exists as enantiomeric pairs due to chiral centers at the epoxide ring (14R,15S-EET and 14S,15R-EET). Enzymatic synthesis by cytochrome P450 (CYP) epoxygenases typically produces racemic mixtures, though biological activity can be enantioselective [1] [4]. The epoxide ring confers chemical reactivity, making 14,15-EET susceptible to hydrolysis by epoxide hydrolases. Its amphipathic nature (logP ≈ 6–7) facilitates membrane interactions and receptor binding [4] [10].
Property | Value |
---|---|
IUPAC Name | (5Z,8Z,11Z)-13-(3-Pentyloxiran-2-yl)trideca-5,8,11-trienoic acid |
Molecular Formula | C₂₀H₃₂O₃ |
CAS Registry Number | 81276-03-1 |
HMDB ID | HMDB0004264 |
PubChem CID | 5353279 |
Lipid Maps ID | LMFA03080005 |
InChI Key | JBSCUHKPLGKXKH-ILYOTBPNSA-N |
14,15-EET was first characterized in the early 1980s as a product of arachidonic acid metabolism via the cytochrome P450 pathway. Initial studies identified CYP-mediated epoxidation of AA as a novel route distinct from cyclooxygenase (COX) and lipoxygenase (LOX) pathways [1] [5]. Capdevila et al. (1981) demonstrated that liver microsomes from phenobarbital-treated rats converted AA to epoxy metabolites, including 14,15-EET [5]. This discovery expanded the eicosanoid family and highlighted CYP epoxygenases as key regulators of vascular and renal function [1].
By the 1990s, 14,15-EET was recognized as an endothelial-derived hyperpolarizing factor (EDHF) due to its potent vasodilatory effects. Seminal studies showed it activated calcium-activated potassium channels (Kₐ) in vascular smooth muscle, inducing hyperpolarization and vasorelaxation [1] [6]. Concurrently, its role in neurobiology emerged when brain tissues were found to produce EETs, suggesting autocrine/paracrine signaling in the central nervous system [4] . The 2010s brought advances in analytical techniques (e.g., LC-MS), enabling precise quantification of 14,15-EET and its diol metabolite (14,15-DHET) in biological samples, solidifying its status as a biomarker of CYP epoxygenase activity [3] [4].
14,15-EET is a primary metabolite of the CYP epoxygenase pathway, predominantly synthesized by CYP2C and CYP2J subfamilies in humans. CYP2C8, CYP2C9, and CYP2J2 are major isoforms in vascular endothelium, heart, kidney, and brain [1] [7] . These enzymes catalyze the stereo-specific insertion of oxygen into the 14–15 double bond of AA, forming the epoxide ring. The reaction proceeds via an oxene-transfer mechanism mediated by the CYP heme-iron center [1] [7].
CYP Isoform | Tissue Expression | Regioisomer Selectivity |
---|---|---|
CYP2C8 | Vascular endothelium, liver | 14,15-EET and 11,12-EET |
CYP2C9 | Vascular endothelium, kidney | 14,15-EET (dominant) |
CYP2J2 | Heart, brain, pancreas, lung | All EET regioisomers |
CYP2S1 | Macrophages, inflamed tissues | Minor contributor |
Once synthesized, 14,15-EET is rapidly inactivated by soluble epoxide hydrolase (sEH), which hydrolyzes the epoxide to 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) [1] [4] . This conversion reduces biological activity by >90% in most systems. Alternative inactivation pathways include:
Biological activities of 14,15-EET include:
graph LR AA[Arachidonic Acid] --> CYP2C9/2J2 CYP2C9/2J2 --> 14,15-EET 14,15-EET --> sEH[ ] sEH --> 14,15-DHET 14,15-EET --> Incorp[Incorporation into phospholipids] 14,15-EET --> BetaOx[β-oxidation] 14,15-EET --> PPAR[PPARα activation]
The epoxide’s actions are often mediated through direct binding targets:
Thus, 14,15-EET exemplifies a lipid mediator bridging CYP-dependent metabolism to physiological homeostasis, with therapeutic implications in vascular and neurodegenerative diseases [3] [7] .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: